molecular formula C132H132O6 B1146398 6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid CAS No. 1322530-62-0

6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid

Cat. No.: B1146398
CAS No.: 1322530-62-0
M. Wt: 1814.502
InChI Key: WMYBZKMRSIQWEG-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic structure featuring a hexadecacyclo core, which is extensively substituted with phenyl groups bearing 5-carboxypentyl and 3,7-dimethyloctyl chains. Its molecular architecture combines a rigid polycyclic framework with flexible aliphatic side chains, resulting in unique physicochemical properties. The carboxylic acid termini enhance hydrophilicity, while the branched alkyl chains (3,7-dimethyloctyl) contribute to lipophilicity, creating an amphiphilic profile. The compound’s complexity necessitates advanced computational methods for structural analysis and comparison .

Properties

IUPAC Name

6-[4-[14,24-bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C132H132O6/c1-76(2)22-19-25-79(7)34-37-85-46-58-91(59-47-85)109-106(88-52-40-82(41-53-88)28-13-10-16-31-103(133)134)97-70-64-94-68-74-101-119-111(93-62-50-87(51-63-93)39-36-81(9)27-21-24-78(5)6)108(90-56-44-84(45-57-90)30-15-12-18-33-105(137)138)99-72-66-96-69-75-102-120-110(92-60-48-86(49-61-92)38-35-80(8)26-20-23-77(3)4)107(89-54-42-83(43-55-89)29-14-11-17-32-104(135)136)98-71-65-95-67-73-100-118(109)124-115(97)112(94)122(101)128-130(124)127-121(100)113(95)116(98)125(120)131(127)129-123(102)114(96)117(99)126(119)132(128)129/h40-81H,10-39H2,1-9H3,(H,133,134)(H,135,136)(H,137,138)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYBZKMRSIQWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)CCCCCC(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)CCCCCC(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H132O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1814.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as 6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,... is a complex organic molecule with significant potential in biological research due to its intricate structure and functional groups.

  • Molecular Formula : C132H132O6
  • Molecular Weight : 1814.502 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with cellular mechanisms and potential therapeutic applications:

1. Cytotoxicity and Cell Viability

Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects in various cell lines. For instance:

  • Mechanism of Action : The presence of multiple phenyl groups and carboxylic acid functionalities may enhance the compound's ability to interact with cell membranes and intracellular targets.
  • Cell Lines Studied : Various studies have utilized human cancer cell lines to assess the compound's potential cytotoxic effects.

2. Antioxidant Activity

Compounds with extensive aromatic systems often display antioxidant properties:

  • Free Radical Scavenging : The ability to neutralize free radicals can be attributed to the electron-rich nature of the phenolic groups present in the structure.
  • Protective Effects : Similar compounds have shown protective effects against oxidative stress in cellular models .

3. Anti-inflammatory Properties

Inflammation is a critical factor in many diseases:

  • Inhibition of Inflammatory Mediators : The compound may inhibit pathways leading to the production of pro-inflammatory cytokines.
  • Potential Applications : This suggests possible applications in treating inflammatory conditions.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

Case Study 1: Cytoprotective Effects

A study investigated the cytoprotective effects of a structurally similar compound on human colon fibroblast cells (CCD-18Co):

  • Findings : The compound reduced DNA damage and mitochondrial dysfunction induced by carcinogens .
  • Mechanism : It was shown to modulate oxidative stress pathways effectively.

Case Study 2: Antioxidant Potential

Another research highlighted the antioxidant capabilities of phenolic compounds:

  • Results : These compounds demonstrated significant free radical scavenging activity and protection against lipid peroxidation.
  • Implications : This reinforces the potential health benefits associated with similar structures.

Data Tables

PropertyValue
Molecular FormulaC132H132O6
Molecular Weight1814.502 g/mol
Purity~95%
CAS Number1322530-62-0
Biological ActivityDescription
CytotoxicityInduces cell death in cancer cell lines
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryInhibits cytokine production

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Polycyclic Aromatic Hydrocarbons (PAHs) : Smaller PAHs (e.g., anthracene, pyrene) share rigid aromatic cores but lack functionalized side chains. The target compound’s carboxypentyl and dimethyloctyl substituents distinguish it by introducing solubility modulation and steric bulk .

Resorcinol Derivatives: mentions dodecakis-substituted resorcinol derivatives. While these share multi-aryl substitutions, they lack polycyclic cores and instead focus on methoxycarbonyl groups, emphasizing ester functionalities over carboxylic acids.

Marine Actinomycete Metabolites: Compounds like salternamide E () exhibit bioactive polycyclic structures but are smaller and lack systematic alkyl/carboxyl substitutions.

Table 1: Key Structural and Physicochemical Comparisons

Feature Target Compound PAHs (e.g., Pyrene) Resorcinol Derivatives () Marine Metabolites (e.g., Salternamide E)
Core Structure Hexadecacyclo Fused benzene rings Resorcinol-based Macrocyclic or fused rings
Functional Groups Carboxylic acid, branched alkyl None (pure hydrocarbon) Methoxycarbonyl Amides, esters, ethers
Molecular Weight ~2500–3000 Da (estimated) 202 Da (pyrene) ~1200–1500 Da (estimated) 300–600 Da
Solubility Amphiphilic Hydrophobic Lipophilic Variable (often polar)
Synthetic Complexity Extremely high Low Moderate High (biosynthetic pathways)

Computational Comparison Methods

Due to the compound’s complexity, traditional 2D similarity searches (e.g., fingerprint-based methods) are insufficient . Instead, 3D shape-based algorithms (e.g., ROCS) and graph-theoretical approaches are critical:

  • ROCS (Rapid Overlay of Chemical Structures) : Compares 3D conformers to identify scaffold-hopping candidates. The compound’s rigid core and flexible side chains would require multi-conformer analysis .
  • Graph-Based Comparisons: Treats atoms as nodes and bonds as edges to identify maximal common subgraphs. This method detects biochemically meaningful similarities despite structural complexity .
  • EI-Clustering (Embedding and Indexing) : Efficiently clusters large compound libraries by embedding structures into Euclidean space. The target compound’s uniqueness may place it in a sparse region of chemical space .

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